molecular formula C21H23N7 B3795093 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

Cat. No.: B3795093
M. Wt: 373.5 g/mol
InChI Key: WXFVUQSGKFDDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-propylpyrazole with 3-phenyl-1H-pyrazole-5-carbaldehyde, followed by cyclization with a pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and pyrimidine moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7/c1-3-11-28-14-18(15(2)27-28)19-9-10-22-21(24-19)23-13-17-12-20(26-25-17)16-7-5-4-6-8-16/h4-10,12,14H,3,11,13H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFVUQSGKFDDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NC(=NC=C2)NCC3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-methyl-1-propylpyrazol-4-yl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.